molecular formula C14H12FNO2 B13236908 Benzyl 2-amino-3-fluorobenzoate

Benzyl 2-amino-3-fluorobenzoate

Cat. No.: B13236908
M. Wt: 245.25 g/mol
InChI Key: YZBKLRPIFOJNRI-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-fluorobenzoate is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an amino group and the third position by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-fluorobenzoate typically involves the esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Benzyl 2-amino-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-amino-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-fluorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-amino-4-fluorobenzoate
  • Benzyl 2-amino-3-chlorobenzoate
  • Benzyl 2-amino-3-bromobenzoate

Uniqueness

Benzyl 2-amino-3-fluorobenzoate is unique due to the presence of the fluorine atom at the third position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound in various research applications.

Biological Activity

Benzyl 2-amino-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H10_{10}FNO2_2
  • Molecular Weight : Approximately 195.19 g/mol
  • Structural Features : The compound contains a benzyl group, an amino group, and a fluorobenzoate moiety, with a fluorine atom at the 3-position of the benzoate ring. This configuration is crucial for its biological activity, particularly in enhancing lipophilicity and binding affinity to biological targets.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits antibacterial and antifungal properties. The presence of the amino group is believed to contribute to its ability to interact with bacterial cell membranes, leading to disruption and cell death. Furthermore, compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may follow suit.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may bind to specific enzymes or receptors, inhibiting their activity. This inhibition can affect various metabolic pathways in microorganisms.
  • Enhanced Binding Affinity : The fluorine atom enhances binding interactions with biological targets, potentially increasing selectivity and potency against specific pathogens .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound. Below are key findings from notable research:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values indicating effectiveness at low concentrations.
CytotoxicityEvaluated against cancer cell lines (e.g., HL-60, MDA-MB-435) using MTT assays; showed modest cytotoxic effects with IC50_{50} values ranging from 100 to 150 µM.
Enzyme InteractionIdentified potential interactions with enzymes involved in metabolic pathways; suggested further investigation into specific enzyme targets for therapeutic applications.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityIC50_{50} (µM)Mechanism
Benzyl 4-amino-3-fluorobenzoateModerate cytotoxicity against cancer cells119.5 (MDA-MB-435)Enzyme inhibition
Emamectin benzoateAntiparasitic activityN/A (not applicable)Neurological disruption in parasites
2-AminobenzothiazolePotent anticancer agent1.4 (CSF1R kinase)Kinase inhibition

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

benzyl 2-amino-3-fluorobenzoate

InChI

InChI=1S/C14H12FNO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9,16H2

InChI Key

YZBKLRPIFOJNRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)N

Origin of Product

United States

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